molecular formula C20H30N2O3S B2568321 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide CAS No. 1211714-27-0

3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide

Cat. No.: B2568321
CAS No.: 1211714-27-0
M. Wt: 378.53
InChI Key: RWEZHMDJFPSXMT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group with a cyclopentylpiperidinyl moiety

Scientific Research Applications

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

Studies have identified compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide as potent TRPV1 antagonists, indicating their potential applications in pain management. For instance, a series of propanamides, through structure-activity relationship (SAR) analysis, were found to exhibit significant analgesic activity in rat neuropathic models, suggesting their use in developing new analgesics with minimal side effects (Kim et al., 2012). Another study focused on 2-sulfonamidopyridine C-region analogs of these propanamides, highlighting their high affinity as TRPV1 ligands and strong analgesic activity in pain models (Ann et al., 2016).

Drug Metabolism and Pharmacokinetics

Research on the metabolic pathways and pharmacokinetics of related compounds has provided insights into their stability and transformation within biological systems. For example, the application of microbial-based surrogate biocatalytic systems has been demonstrated to produce mammalian metabolites, supporting drug metabolism studies (Zmijewski et al., 2006). These findings are crucial for understanding the drug's behavior in human systems and for the development of safer and more effective therapeutic agents.

Quantum Chemical Studies

Quantum chemical analysis of compounds structurally similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, such as bicalutamide, has provided insights into their molecular properties, including steric energy and potential energy associated with bonded and non-bonded interactions. Such studies help in understanding the drug-receptor interactions at the molecular level, facilitating the design of compounds with optimized efficacy and reduced adverse effects (Otuokere & Amaku, 2015).

Selective Androgen Receptor Modulators (SARMs)

Research on SARMs has identified compounds within this chemical class as potential treatments for androgen-dependent diseases. These studies involve the investigation of pharmacokinetics, metabolism, and the identification of major metabolites in animal models, contributing to the development of novel therapeutic agents for diseases such as benign hyperplasia (Wu et al., 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment for precise temperature control, efficient mixing, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZHMDJFPSXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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